Nitro compounds are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . They can be identified by strong infrared bands .
Nitro compounds, such as “3-Bromo-2-methyl-5-nitroaniline”, are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . They can be identified by strong infrared bands .
While this information doesn’t provide specific applications for “3-Bromo-2-methyl-5-nitroaniline”, it does suggest that nitro compounds can be used in various fields of chemistry for synthesis or other purposes. For example, they might be used in the preparation of other compounds, in analytical chemistry for identification of substances, or in research on the properties and reactions of nitro compounds .
3-Bromo-2-methyl-5-nitroaniline has the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. It is characterized by the presence of a bromine atom, a nitro group, and an aniline structure, making it part of the nitroaniline class of compounds. The compound features high gastrointestinal absorption and has two hydrogen bond acceptors and one donor .
These reactions make 3-Bromo-2-methyl-5-nitroaniline versatile for synthesizing various derivatives used in research and industry .
Research indicates that 3-Bromo-2-methyl-5-nitroaniline exhibits antimicrobial properties. Studies have shown that derivatives of 2-methyl-5-nitroaniline possess significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the aniline moiety can enhance or diminish biological efficacy .
The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves several steps:
These methods allow for the efficient production of the compound for further applications .
3-Bromo-2-methyl-5-nitroaniline finds applications in various fields:
The versatility of this compound makes it valuable in both industrial and research settings .
Studies on 3-Bromo-2-methyl-5-nitroaniline's interactions primarily focus on its biological activity. Research has demonstrated its potential effects against specific bacterial strains, which are essential for developing new antibiotics. Additionally, its interactions with other chemical agents during synthesis can influence reaction pathways and yield .
Several compounds share structural similarities with 3-Bromo-2-methyl-5-nitroaniline. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | 0.94 | Different positioning of bromine and nitro groups |
2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | 0.91 | Variation in the position of bromo and methyl groups |
1,2-Dibromo-4-methyl-5-nitrobenzene | 101580-70-5 | 0.91 | Contains two bromine atoms |
4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | 0.84 | Different nitro group position |
The uniqueness of 3-Bromo-2-methyl-5-nitroaniline lies in its specific arrangement of functional groups that contribute to its distinct biological properties and reactivity compared to these similar compounds .